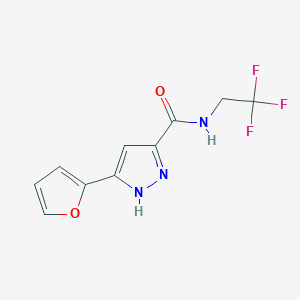

![molecular formula C16H15F3N6O B12266036 3-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12266036.png)

3-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Metilpiridin-4-iloxi)-3-((1-(3-(trifluorometil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)pirrolidin-3-il)oxi)pirrolidina es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Este compuesto presenta una estructura única que incluye un grupo trifluorometil, un anillo triazolo-piridazina y una porción pirrolidina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-(3-Metilpiridin-4-iloxi)-3-((1-(3-(trifluorometil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)pirrolidin-3-il)oxi)pirrolidina típicamente involucra técnicas de síntesis orgánica de múltiples pasos. Un método común involucra la reacción de 3-trifluorometil-1,2,4-triazol con derivados de pirrolidina bajo condiciones controladas. La reacción se lleva a cabo a menudo en presencia de una base como la trietilamina y un solvente como el diclorometano . Las condiciones de reacción, incluyendo la temperatura y el tiempo de reacción, se optimizan para lograr altos rendimientos y pureza del compuesto objetivo.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y equipos de síntesis automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para garantizar que el compuesto cumpla con los estándares de calidad requeridos para aplicaciones industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones

4-(3-Metilpiridin-4-iloxi)-3-((1-(3-(trifluorometil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)pirrolidin-3-il)oxi)pirrolidina puede experimentar diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piridina, donde los nucleófilos reemplazan sustituyentes específicos.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

4-(3-Metilpiridin-4-iloxi)-3-((1-(3-(trifluorometil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)pirrolidin-3-il)oxi)pirrolidina tiene varias aplicaciones de investigación científica:

Química Medicinal: El compuesto se estudia por su potencial como farmacóforo en el diseño de fármacos, particularmente por sus propiedades anticancerígenas y antimicrobianas.

Biología: Se utiliza en ensayos bioquímicos para estudiar la inhibición enzimática y la unión a receptores.

Ciencia de Materiales: La estructura única del compuesto lo convierte en un candidato para desarrollar nuevos materiales con propiedades electrónicas u ópticas específicas.

Farmacéutica: Se explora su posible uso en el desarrollo de nuevos agentes terapéuticos para diversas enfermedades.

Mecanismo De Acción

El mecanismo de acción de 4-(3-Metilpiridin-4-iloxi)-3-((1-(3-(trifluorometil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)pirrolidin-3-il)oxi)pirrolidina implica su interacción con dianas moleculares específicas. Se sabe que el grupo trifluorometil y el anillo triazolo-piridazina mejoran la afinidad de unión a ciertas enzimas y receptores. Este compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o sitios alostéricos, modulando así la función de la enzima. Además, puede interactuar con receptores celulares, influyendo en las vías de transducción de señales y las respuestas celulares .

Comparación Con Compuestos Similares

Compuestos Similares

3-Trifluorometil-1,2,4-triazol: Conocido por su actividad farmacéutica de amplio espectro.

3-Trifluorometil-5,6-dihidro-[1,2,4]triazolo pirazina: Estudiado por sus propiedades anticancerígenas.

3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol: Notable por su estabilidad térmica y potencial como material energético.

Singularidad

4-(3-Metilpiridin-4-iloxi)-3-((1-(3-(trifluorometil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)pirrolidin-3-il)oxi)pirrolidina destaca por su combinación única de un grupo trifluorometil, un anillo triazolo-piridazina y una porción pirrolidina.

Propiedades

Fórmula molecular |

C16H15F3N6O |

|---|---|

Peso molecular |

364.32 g/mol |

Nombre IUPAC |

6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |

InChI |

InChI=1S/C16H15F3N6O/c1-10-8-20-6-4-12(10)26-11-5-7-24(9-11)14-3-2-13-21-22-15(16(17,18)19)25(13)23-14/h2-4,6,8,11H,5,7,9H2,1H3 |

Clave InChI |

ODIIPGCRAPRBBC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CN=C1)OC2CCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentanecarboxamide](/img/structure/B12265954.png)

![N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12265959.png)

![2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B12265968.png)

![N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265976.png)

![N-(2-chlorophenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12265978.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B12265980.png)

![4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine](/img/structure/B12265998.png)

![N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B12266000.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine](/img/structure/B12266003.png)

![7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12266021.png)

![N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B12266028.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile](/img/structure/B12266039.png)